Methyl 2-ethyl-3-oxopentanoate
Overview
Description
Methyl 2-ethyl-3-oxopentanoate is a type of ester, which is a class of organic compounds that result from the condensation of an acid and an alcohol. Ester compounds are widely used in a variety of fields, including in the production of polymers, in food flavorings, and in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of an ester like Methyl 2-ethyl-3-oxopentanoate typically consists of a carbonyl group (C=O) adjacent to an ether group (R-O-R’). The exact structure would depend on the specific alcohol and acid used in the synthesis .Chemical Reactions Analysis
Esters can undergo a variety of chemical reactions. One of the most common is hydrolysis, where the ester is broken down into its constituent alcohol and acid in the presence of water. This reaction is often catalyzed by either an acid or a base .Scientific Research Applications
Polymerization and Chemical Reactions
- Methyl 2-ethyl-3-oxopentanoate and similar ketoesters can be cleaved with sodium tert-butoxide into simpler esters, playing a role in polymerization processes such as the anionic polymerization of methacrylates (Lochmann & Trekoval, 1981).
Organoleptic Properties
- A series of alkyl 3-methyl-2-oxopentanoates, closely related to methyl 2-ethyl-3-oxopentanoate, have been studied for their organoleptic properties, particularly in the context of perfumery ingredients. Some of these compounds exhibit strong, fresh walnut, fruity odours, making them of interest in fragrance development (Snowden, Grenno, & Vial, 2005).
Metabolism and Biomedical Research
- Methyl 2-ethyl-3-oxopentanoate and its derivatives are studied for their metabolic pathways in various biological systems. For instance, the metabolism of 4-methyl-2-oxopentanoate, a related compound, has been investigated in pancreatic islets, shedding light on cellular respiration and biosynthetic activity (Hutton, Sener, & Malaisse, 1979).
Wine Analysis
- Ethyl 2-hydroxy-3-methylbutanoate enantiomers, structurally related to methyl 2-ethyl-3-oxopentanoate, have been quantified in wines. These studies contribute to understanding the chemical and sensory characteristics of wine, although their direct effect on fruity aroma modulation is minimal (Gammacurta et al., 2018).
Biofuel Research
- Research into sustainable production of biofuels, such as methyl ethyl ketone (MEK), involves studying compounds like 3-oxopentanoate, which is structurally similar to methyl 2-ethyl-3-oxopentanoate. This research aims to find viable biosynthetic pathways for these compounds in industrial microorganisms (Tokic et al., 2018).
Future Directions
properties
IUPAC Name |
methyl 2-ethyl-3-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-6(7(9)5-2)8(10)11-3/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGAUXMQNDHABI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)CC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469900 | |
Record name | Methyl 2-ethyl-3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90469900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-ethyl-3-oxopentanoate | |
CAS RN |
32493-32-6 | |
Record name | Methyl 2-ethyl-3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90469900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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